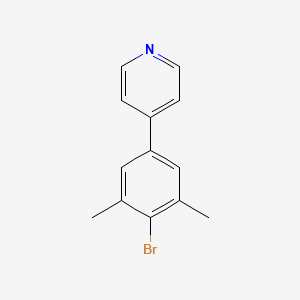
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound features a trifluoromethyl group and a pyrrolidinyl propyl side chain, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using trifluoromethylating agents. The pyrrolidinyl propyl side chain is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenothiazine derivatives.
科学的研究の応用
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The pyrrolidinyl propyl side chain may contribute to its binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Fluphenazine: A potent antipsychotic with a similar phenothiazine core.
Uniqueness
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is unique due to its trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H21F3N2OS |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21F3N2OS/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24/h1-2,4-7,12,15,26H,3,8-11,13H2 |
InChIキー |
VPEWGOQNZXKRFF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B8546833.png)


![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid](/img/structure/B8546871.png)


![8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8546890.png)



![3-[2-(Dipropylamino)ethyl]piperidine](/img/structure/B8546902.png)
